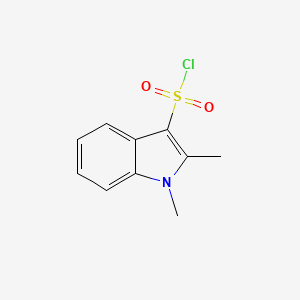

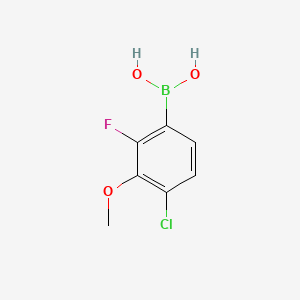

![molecular formula C13H19NO4S B1451020 2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1218051-57-0](/img/structure/B1451020.png)

2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

Overview

Description

“2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” is a compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol1. It has drawn attention from scientists due to its potential applications in various fields of research1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H19NO4S1. However, I couldn’t find detailed information about its structural analysis.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available sources.Scientific Research Applications

Food Flavor Chemistry

Branched aldehydes, which share some structural similarities with the compound of interest, play a crucial role in the flavor profile of various foods. The production and degradation of these aldehydes from amino acids are essential for controlling desired levels of these compounds in food products. Knowledge of these pathways can help in enhancing food flavors through biotechnological means (Smit, Engels, & Smit, 2009).

Animal Nutrition

Research into methionine sources, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), explores their chemical, metabolic, and nutritional aspects. This research provides insights into how structural differences between methionine sources affect their absorption, metabolism, and utility in animal nutrition. Such studies could potentially guide the application of the compound in dietary formulations for monogastric animals to improve growth and feed consumption (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).

Antioxidant and Chemopreventive Research

Sulforaphane, a compound with a sulfur-containing side chain similar to the methylsulfonyl group in the compound of interest, exhibits a wide range of biological effects, including antioxidant and anticancer activities. Its study in various cancers and diseases illustrates the potential of sulfur-containing compounds in chemoprevention and therapy (Kim & Park, 2016).

Environmental Science and Pollution Remediation

Research into sulfamic acid as an environmentally friendly electrolyte highlights the importance of sulfur-containing compounds in industrial applications, including acid cleaning and corrosion inhibition. This suggests potential environmental applications for the compound , particularly in pollution remediation and sustainable industrial processes (Verma & Quraishi, 2022).

Drug Synthesis and Pharmaceutical Applications

Levulinic acid, a key biomass-derived building block, demonstrates the versatility of carboxylic acids in drug synthesis. Its use in synthesizing a variety of value-added chemicals hints at the possible pharmaceutical applications of "2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid," potentially in cancer treatment or as a precursor in medicinal chemistry (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.

Future Directions

The future directions of research involving this compound are not clear from the available sources.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a chemistry expert.

properties

IUPAC Name |

2-(3,4-dimethyl-N-methylsulfonylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-5-12(13(15)16)14(19(4,17)18)11-7-6-9(2)10(3)8-11/h6-8,12H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEFSMPZSSTVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

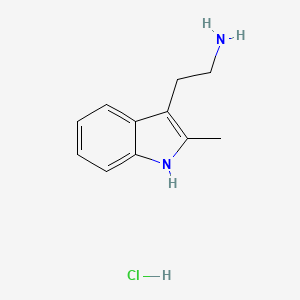

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)

![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)

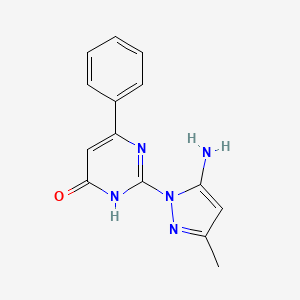

![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)

![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)

![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1450950.png)

![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)